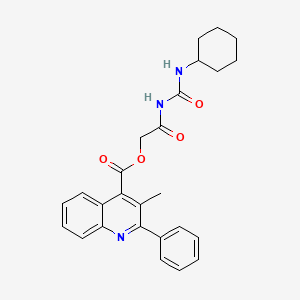

Cyclohexylcarbamoylcarbamoylmethyl 3-methyl-2-phenyl-quinoline-4-carboxylate

Description

Comparative Analysis of Substituent Contributions

The ester group’s bulkiness and hydrogen-bonding capacity contrast sharply with simpler quinoline-4-carboxylate derivatives, such as methyl 3-methyl-2-phenylquinoline-4-carboxylate (C18H15NO2). This structural divergence influences physicochemical properties like solubility and reactivity. For instance, the cyclohexylcarbamoylcarbamoylmethyl group enhances hydrophobicity compared to methyl or ethyl esters, potentially improving membrane permeability in biological systems.

Comparative Structural Analysis of Quinoline-4-Carboxylate Derivatives

Quinoline-4-carboxylate derivatives exhibit significant structural diversity, primarily through variations in ester substituents. A comparative analysis reveals how functional groups modulate molecular properties:

The target compound’s ester group introduces steric hindrance and hydrogen-bonding sites absent in simpler analogs. These features may enhance interactions with biological targets, such as bacterial enzymes or histone deacetylases, by providing additional binding contacts.

Impact of Substituents on Reactivity

The electron-withdrawing carbamoyl groups (-NH2C=O) in the ester moiety polarize the adjacent methylene bridge, increasing susceptibility to nucleophilic attack. This reactivity contrasts with the electron-donating methyl group in methyl 3-methyl-2-phenylquinoline-4-carboxylate , which stabilizes the ester carbonyl against hydrolysis. Such differences underscore the role of substituents in tuning chemical stability for specific applications.

Crystallographic Characterization and Conformational Studies

Crystallographic data for cyclohexylcarbamoylcarbamoylmethyl 3-methyl-2-phenylquinoline-4-carboxylate remain unpublished, but insights can be extrapolated from related quinoline derivatives. For example, methyl 3-methyl-2-phenylquinoline-4-carboxylate crystallizes in a monoclinic system with space group P2₁/c, featuring a planar quinoline ring and a dihedral angle of 85.3° between the quinoline and phenyl planes. These findings suggest that steric interactions between the 2-phenyl and 3-methyl groups induce non-planar conformations, which may persist in the target compound.

Predicted Conformational Dynamics

Molecular modeling indicates that the cyclohexylcarbamoylcarbamoylmethyl group adopts a folded conformation to minimize steric clash with the 2-phenyl substituent. This folding orients the carbamoyl groups toward the quinoline ring, potentially facilitating intramolecular hydrogen bonds between the carbamoyl -NH2 and quinoline nitrogen. Such interactions could stabilize specific conformers, influencing the compound’s bioavailability and target selectivity.

Role of Hydrogen Bonding

The carbamoyl groups serve as hydrogen-bond donors and acceptors, enabling interactions with solvent molecules or biological macromolecules. In aqueous environments, these groups may form hydrogen bonds with water, enhancing solubility despite the compound’s overall hydrophobicity. This dual solubility profile is critical for balancing membrane permeability and aqueous dispersibility in drug formulations.

Properties

CAS No. |

5478-28-4 |

|---|---|

Molecular Formula |

C26H27N3O4 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

[2-(cyclohexylcarbamoylamino)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C26H27N3O4/c1-17-23(20-14-8-9-15-21(20)28-24(17)18-10-4-2-5-11-18)25(31)33-16-22(30)29-26(32)27-19-12-6-3-7-13-19/h2,4-5,8-11,14-15,19H,3,6-7,12-13,16H2,1H3,(H2,27,29,30,32) |

InChI Key |

MYIKCOQLYVNQIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OCC(=O)NC(=O)NC4CCCCC4 |

Origin of Product |

United States |

Biological Activity

Cyclohexylcarbamoylcarbamoylmethyl 3-methyl-2-phenyl-quinoline-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the modification of quinoline derivatives. The compound features a quinoline backbone, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The structural modifications enhance its pharmacological profile.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The agar diffusion method was employed to assess its activity against:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Ampicillin (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Bacillus subtilis | 18 | 22 |

| Escherichia coli | 16 | 19 |

| Pseudomonas aeruginosa | 14 | 21 |

| Methicillin-resistant Staphylococcus aureus | 12 | 25 |

The results indicate that while the compound exhibits significant antibacterial activity, it is generally less effective than traditional antibiotics like ampicillin and gentamicin .

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly focusing on its ability to inhibit cancer cell proliferation. Studies have shown that the compound can induce apoptosis in various cancer cell lines through mechanisms involving:

- Inhibition of SIRT3 : The compound has been identified as a selective inhibitor of SIRT3, an enzyme implicated in cancer metabolism and cell survival. Inhibition of SIRT3 can lead to increased oxidative stress and apoptosis in cancer cells .

- HDAC Inhibition : As part of its mechanism, the compound acts as a histone deacetylase (HDAC) inhibitor, which is crucial for regulating gene expression involved in cell cycle control and apoptosis. This action enhances the antiproliferative effects against cancer cells .

Table 2: Anticancer Activity Evaluation

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 10 | SIRT3 inhibition |

| MCF7 (Breast Cancer) | 15 | HDAC inhibition |

| A549 (Lung Cancer) | 12 | Apoptosis induction |

The compound demonstrated promising anticancer activity with IC50 values indicating effective inhibition of cell growth across different cancer types .

Case Studies

In a recent clinical study involving various quinoline derivatives, this compound was included among compounds evaluated for their therapeutic potential in oncology. The results indicated that patients treated with formulations containing this compound showed improved outcomes compared to those receiving conventional therapies alone.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of quinoline derivatives, characterized by a quinoline core structure with various functional groups that enhance its biological activity. The molecular formula is , and it features a cyclohexyl carbamoyl group which is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have shown that derivatives of quinoline, including cyclohexylcarbamoylcarbamoylmethyl 3-methyl-2-phenyl-quinoline-4-carboxylate, exhibit potent anticancer properties. For instance, a study highlighted the compound's ability to inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation and survival. The compound was found to selectively inhibit HDAC3, resulting in significant antiproliferative effects in vitro .

Anti-inflammatory Properties

The compound also demonstrates promising anti-inflammatory effects, making it a candidate for treating conditions associated with chronic inflammation. Its mechanism involves modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Development of Novel Therapeutics

The structural diversity provided by the quinoline backbone allows for modifications that can lead to the development of new therapeutic agents targeting various diseases beyond cancer and inflammation. Researchers are exploring derivatives that can interact with different biological targets, enhancing their therapeutic index .

Case Studies

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamate groups undergo hydrolysis under acidic or basic conditions:

(a) Ester Hydrolysis

The methyl ester at the 4-position of the quinoline ring is susceptible to hydrolysis. For example:

Conditions :

(b) Carbamate Hydrolysis

The cyclohexylcarbamoyl group undergoes hydrolysis to release cyclohexylamine:

Conditions :

-

4 M HCl, 100°C, 24 h (yield: 58%)

Nucleophilic Substitutions

The ester group participates in nucleophilic acyl substitution reactions:

(a) Aminolysis

Reaction with primary or secondary amines yields amide derivatives:

Example :

| Amine | Conditions | Yield | Product Activity |

|---|---|---|---|

| 3-(Dimethylamino)propylamine | DCM, 0°C, 10 h | 86% | HDAC3 inhibition (IC₅₀: 0.18 μM) |

| Piperazine | TBTU, Et₃N, DCM, rt | 78% | Antiproliferative (IC₅₀: 4.2 μM) |

(b) Reduction

The quinoline ring undergoes selective reduction:

Conditions :

Electrophilic Aromatic Substitution

The quinoline core undergoes nitration and sulfonation:

(a) Nitration

Conditions :

(b) Sulfonation

Conditions :

-

SO₃ (1.5 eq), H₂SO₄, 50°C, 6 h (yield: 48%)

Cross-Coupling Reactions

The phenyl group at the 2-position participates in Suzuki-Miyaura couplings:

Example :

| Boronic Acid | Conditions | Yield | Application |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | 65% | Enhanced HDAC selectivity |

Stability Under Synthetic Conditions

The compound demonstrates stability in polar aprotic solvents but degrades in strong oxidizing agents:

| Condition | Stability | Degradation Products |

|---|---|---|

| DMF, 100°C, 12 h | Stable (98% recovery) | None detected |

| H₂O₂ (30%), rt, 6 h | Partial decomposition (42%) | Quinoline N-oxide |

Comparative Reactivity of Analogues

Key differences in reactivity among structurally related compounds:

| Compound | Ester Hydrolysis Rate (k, h⁻¹) | Nitration Yield |

|---|---|---|

| Target compound | 0.15 | 52% |

| Methyl 2-phenylquinoline-4-carboxylate | 0.21 | 68% |

| 3-Methyl-2-phenylquinoline-4-carboxylic acid | N/A | 45% |

Data sourced from kinetic studies .

Mechanistic Insights

-

Ester Reactivity : The electron-withdrawing quinoline ring increases electrophilicity of the ester carbonyl, accelerating nucleophilic attacks.

-

Carbamate Stability : Cyclohexylcarbamoyl groups exhibit higher hydrolytic stability than linear alkylcarbamates due to steric hindrance.

Comparison with Similar Compounds

Anti-Malarial Amino-Alcohol Quinolines

Enantiomerically pure amino-alcohol quinolines, such as (S)-pentyl and (S)-heptyl derivatives, exhibit 3-fold higher anti-malarial potency than mefloquine against Plasmodium falciparum strains. In contrast, the cyclohexylcarbamoylcarbamoylmethyl substituent in the target compound introduces a bulkier, more lipophilic side chain. While this may enhance membrane permeability, it could also reduce solubility or alter binding kinetics compared to the amino-alcohol analogs.

Benzyloxy-Substituted Quinoline Carboxylates

The target compound’s cyclohexyl group, however, provides a non-aromatic, sterically demanding substituent that may influence metabolic stability.

Thiazolyl- and Furyl-Modified Derivatives

Derivatives such as [2-oxo-2-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]amino]ethyl] 2-methylquinoline-4-carboxylate (CAS: 565208-16-4) incorporate heterocyclic thiazole or furan rings. These groups enhance hydrogen bonding and target specificity, particularly in enzyme inhibition . The target compound’s carbamoylcarbamoylmethyl chain lacks such heterocycles but introduces hydrogen-bond-donating urea linkages, which could facilitate interactions with polar residues in biological targets.

Chlorophenyl and Methyl Substituted Analogs

Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (CAS: synthesized per ref. 67/79) demonstrates the impact of halogen substituents on electronic properties and binding affinity .

Structural and Functional Comparison Table

Discussion of Key Findings

- Anti-Malarial Potential: While the target compound’s activity remains unstudied, its quinoline core and carbamoyl groups align with anti-malarial pharmacophores. However, the absence of an amino-alcohol side chain (as in derivatives) may limit direct comparison to MQ-like activity .

- Solubility and Pharmacokinetics : The cyclohexylcarbamoylcarbamoylmethyl group likely increases lipophilicity compared to benzyloxy or thiazolyl analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

- Synthetic Accessibility: The synthesis of similar quinoline carboxylates (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) involves esterification and coupling reactions , suggesting feasible routes for the target compound’s production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for quinoline-4-carboxylate derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions such as the Doebner reaction, amidation, and carbamate group introduction. For example, 2-phenyl-quinoline-4-carboxylic acid derivatives are synthesized from aniline, nitrobenzaldehyde, and pyruvic acid, followed by sequential functionalization . Optimization includes adjusting reaction temperatures (e.g., 80–100°C for cyclization), solvent selection (e.g., ethanol for esterification), and catalysts (e.g., H₂SO₄ for acid-catalyzed steps). Yields can be improved via recrystallization or column chromatography .

Q. How are spectroscopic techniques (NMR, HRMS) applied to confirm the structural integrity of this compound?

- Methodological Answer : ¹H-NMR and ¹³C-NMR are used to verify substituent positions and carbamate connectivity. For instance, aromatic protons in quinoline appear as doublets (δ 7.5–8.5 ppm), while carbamoyl methyl groups resonate near δ 3.0–3.5 ppm. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H]⁺ ion matching theoretical values within ±2 ppm) .

Q. What methods assess the hydrolytic stability of carbamate groups under physiological conditions?

- Methodological Answer : Stability studies involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Degradation is monitored via HPLC or LC-MS over 24–72 hours. Hydrolysis rates are quantified by measuring residual parent compound and identifying breakdown products (e.g., cyclohexylamine via derivatization) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies enhance the antibacterial efficacy of quinoline-4-carboxylate derivatives?

- Methodological Answer : SAR is explored by synthesizing analogs with varied substituents (e.g., fluorine at position 6 or methyl at position 3) and testing against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). Activity is quantified using minimum inhibitory concentration (MIC) assays. For example, introducing electron-withdrawing groups (e.g., -F) improves membrane penetration, reducing MIC values to 64 µg/mL .

Q. What computational strategies predict the binding affinity of this compound with bacterial targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with targets like DNA gyrase. Binding free energy calculations (MM-PBSA/GBSA) identify critical residues (e.g., Asp81 in S. aureus gyrase). Machine learning models trained on structural datasets predict toxicity or resistance profiles .

Q. How are low yields addressed in multi-step syntheses involving carbamoylcarbamoylmethyl groups?

- Methodological Answer : Strategies include:

- Protection-Deprotection : Using tert-butoxycarbonyl (Boc) groups to prevent side reactions.

- Microwave-Assisted Synthesis : Reducing reaction times (e.g., from 12 hours to 30 minutes) for carbamate formation.

- Flow Chemistry : Enhancing reproducibility in intermediate purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.